molecular formula C17H23F3N4OS2 B2828158 5-(1,2-Dithiolan-3-yl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)pentan-1-one CAS No. 2034440-63-4

5-(1,2-Dithiolan-3-yl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)pentan-1-one

Cat. No.: B2828158
CAS No.: 2034440-63-4
M. Wt: 420.51
InChI Key: JXTHJVUQFDHRFZ-UHFFFAOYSA-N
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Description

5-(1,2-Dithiolan-3-yl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)pentan-1-one is a useful research compound. Its molecular formula is C17H23F3N4OS2 and its molecular weight is 420.51. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Compounds with pyrimidinyl piperazinyl motifs have been synthesized and explored for their diverse chemical properties and biological activities. For instance, the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone has been reported, showcasing a method to generate a variety of compounds with potential anti-inflammatory and analgesic properties (A. Abu‐Hashem et al., 2020). Such synthetic methodologies could potentially be applied or adapted to synthesize the specified compound, providing a foundation for exploring its applications.

Biological and Pharmacological Activities

Several studies have focused on compounds with structural elements similar to the specified compound, investigating their pharmacological activities:

  • Antiproliferative Activity

    New derivatives have been synthesized and evaluated for their antiproliferative effect against various human cancer cell lines, revealing potential as anticancer agents (L. Mallesha et al., 2012). This suggests that compounds with similar structures could be explored for their anticancer properties.

  • Antimicrobial Activity

    The synthesis and antimicrobial evaluation of pyridothienopyrimidines and pyridothienotriazines demonstrate the potential of heterocyclic compounds in combating microbial infections (A. Abdel-rahman et al., 2002). This indicates a possible application area for the specified compound in developing new antimicrobial agents.

  • Antagonist and Agonist Activities

    Thioadatanserin and its dialkylated products have been evaluated for their partial agonist and antagonist activities against serotonin receptors, highlighting the therapeutic potential in depression and anxiety disorders (C. Evans et al., 2020). This underscores the interest in similar compounds for neuropsychiatric and neurological disorders.

Properties

IUPAC Name

5-(dithiolan-3-yl)-1-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pentan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23F3N4OS2/c18-17(19,20)14-11-15(22-12-21-14)23-6-8-24(9-7-23)16(25)4-2-1-3-13-5-10-26-27-13/h11-13H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXTHJVUQFDHRFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSSC1CCCCC(=O)N2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23F3N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.